2-Amino-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with the appropriate aldehyde, ketone, and amine.
Cyclization Reaction: A key step is the cyclization reaction, often facilitated by a catalyst such as piperidine or ammonium acetate.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol, with temperatures ranging from 60°C to 80°C.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.
Automation: Employing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Conversion to tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Pharmacology: Studied for its interactions with various biological targets.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: Interacts with enzymes, receptors, and other proteins.
Pathways Involved: Modulates signaling pathways such as MAPK, PI3K/Akt, and NF-κB.
Binding Affinity: High binding affinity to specific molecular targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
- Structural Features : The presence of the 3-methylphenyl group distinguishes it from other similar compounds.
- Biological Activity : Exhibits unique biological activities due to its specific structural configuration.
- Synthetic Accessibility : The synthetic route is relatively straightforward, making it accessible for research and industrial applications.
Properties
Molecular Formula |
C24H24N4O |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O/c1-15-6-4-8-17(10-15)28-19-11-24(2,3)12-20(29)22(19)21(18(13-25)23(28)26)16-7-5-9-27-14-16/h4-10,14,21H,11-12,26H2,1-3H3 |
InChI Key |
QJDKUSKWWKOERG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=CN=CC=C4)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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